N,N-diethyl-5-hydroxyhex-2-enamide
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Overview
Description
N,N-diethyl-5-hydroxyhex-2-enamide is an organic compound with the molecular formula C10H19NO2. It is characterized by the presence of a hydroxyl group and an enamide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-hydroxyhex-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-hydroxyhex-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The enamide group can be reduced to form amides or amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the enamide carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted enamides or amides.
Scientific Research Applications
N,N-diethyl-5-hydroxyhex-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N,N-diethyl-5-hydroxyhex-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-hydroxyhex-2-enamide
- N,N-diethyl-5-hydroxyhex-3-enamide
- N,N-diethyl-5-hydroxyhex-2-enamine
Uniqueness
N,N-diethyl-5-hydroxyhex-2-enamide is unique due to the specific positioning of the hydroxyl and enamide groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
64574-09-0 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N,N-diethyl-5-hydroxyhex-2-enamide |
InChI |
InChI=1S/C10H19NO2/c1-4-11(5-2)10(13)8-6-7-9(3)12/h6,8-9,12H,4-5,7H2,1-3H3 |
InChI Key |
TUEYWLVAFWBSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=CCC(C)O |
Origin of Product |
United States |
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